molecular formula C15H16O3 B12365353 7-Hydroxy-3-phenyl-4a,5,6,7,8,8a-hexahydrochromen-4-one

7-Hydroxy-3-phenyl-4a,5,6,7,8,8a-hexahydrochromen-4-one

Cat. No.: B12365353
M. Wt: 244.28 g/mol
InChI Key: RLIPZJSZKTXHRR-UHFFFAOYSA-N
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Description

7-Hydroxy-3-phenyl-4a,5,6,7,8,8a-hexahydrochromen-4-one is a chemical compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-3-phenyl-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenylpropanoic acid with resorcinol in the presence of a dehydrating agent such as polyphosphoric acid. The reaction proceeds through an intramolecular cyclization to form the chromene ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-3-phenyl-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

7-Hydroxy-3-phenyl-4a,5,6,7,8,8a-hexahydrochromen-4-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Hydroxy-3-phenyl-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The phenyl group can interact with hydrophobic regions of proteins or other biomolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 7-Hydroxy-3-phenyl-4H-chromen-4-one
  • 7-Hydroxy-3-phenylchromone
  • 7-Hydroxy-3-phenyl-4H-1-benzopyran-4-one

Uniqueness

7-Hydroxy-3-phenyl-4a,5,6,7,8,8a-hexahydrochromen-4-one is unique due to its hexahydrochromene ring system, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

7-hydroxy-3-phenyl-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C15H16O3/c16-11-6-7-12-14(8-11)18-9-13(15(12)17)10-4-2-1-3-5-10/h1-5,9,11-12,14,16H,6-8H2

InChI Key

RLIPZJSZKTXHRR-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1O)OC=C(C2=O)C3=CC=CC=C3

Origin of Product

United States

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